molecular formula C16H18N4O2 B2872646 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775404-07-3

7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2872646
CAS RN: 1775404-07-3
M. Wt: 298.346
InChI Key: IKDAMBPMPYWORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Green Synthesis Methods : A study by Zolfigol et al. (2013) introduced a green, simple, and efficient method for preparing pyranopyrazoles, highlighting the importance of using isonicotinic acid as a dual and biological organocatalyst. This approach emphasizes environmentally friendly synthesis procedures applicable to related compounds (Zolfigol et al., 2013).

  • Cytotoxicity and Biological Activities : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derivatized them to pyrazolo[1,5-a]pyrimidines. These compounds were tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential biomedical applications of similar chemical structures (Hassan et al., 2014).

  • Anti-inflammatory and Anti-cancer Activities : Kaping et al. (2016) described a synthesis route for pyrazolo[1,5-a]pyrimidine derivatives exhibiting promising anti-inflammatory and anti-cancer activities. This research indicates the therapeutic potential of such compounds (Kaping et al., 2016).

Applications in Biological Systems

  • Detection of Active Oxygen Species : A study by Nakano (1998) utilized Cypridina luciferin analogues for detecting active oxygen species in biological systems, showcasing the application of similar compounds in biosensing and diagnostic techniques (Nakano, 1998).

Chemical Reactivity and Transformation

  • Reactivity Studies : Gharbi et al. (2005) conducted reactivity studies on novel benzodiazepine derivatives, offering insights into chemical transformations that could be relevant for modifying or synthesizing compounds like 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Gharbi et al., 2005).

properties

IUPAC Name

7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-12-6-2-10(3-7-12)13-8-14-16(21)17-9-15(20(14)19-13)18-11-4-5-11/h2-3,6-8,11,15,18H,4-5,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDAMBPMPYWORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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